molecular formula C22H20ClNO6S B4363834 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide

Cat. No.: B4363834
M. Wt: 461.9 g/mol
InChI Key: IGQCNEGSCDQYAR-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzamide core with multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, which contribute to its diverse chemical properties.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6S/c1-28-16-11-15(24-22(25)19-5-4-6-20(29-2)21(19)30-3)12-18(13-16)31(26,27)17-9-7-14(23)8-10-17/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCNEGSCDQYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chlorophenyl)sulfonyl]phenyl}acetamide
  • N-{3-[(4-chlorophenyl)sulfonyl]-4-methoxyphenyl}benzamide
  • N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dimethylphenyl}benzamide

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide is unique due to the presence of multiple methoxy groups and the specific positioning of the sulfonyl and chlorophenyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide
Reactant of Route 2
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide

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